4-(2-Fluoroethyl)-1-prolylpiperidine
Description
4-(2-Fluoroethyl)-1-prolylpiperidine is a synthetic compound characterized by a piperidine ring substituted with a prolyl group at position 1 and a 2-fluoroethyl moiety at position 2.
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-6-3-10-4-8-15(9-5-10)12(16)11-2-1-7-14-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIMBFFSSQPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional analogues of 4-(2-Fluoroethyl)-1-prolylpiperidine:
Functional and Mechanistic Comparisons
- Receptor Binding: FE@SNAP and SNAP-7941 derivatives target melanin-concentrating hormone receptor 1 (MCHR1), a G-protein-coupled receptor implicated in appetite regulation and mood disorders. The 2-fluoroethyl group in FE@SNAP likely enhances lipophilicity, improving CNS penetration compared to non-fluorinated variants .
- Enzyme Inhibition : Tubulin inhibitors like D.1.10 and D.1.15 leverage the 2-fluoroethyl group to disrupt microtubule dynamics. Fluorination in these compounds correlates with increased cytotoxic potency, possibly due to enhanced electrophilicity or metabolic resistance .
- Synthetic Accessibility : The introduction of a fluoroethyl group often involves nucleophilic fluorination or displacement reactions. For example, FE@SNAP was synthesized via fluoroethylation of a pyrimidine-piperidine precursor under controlled conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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